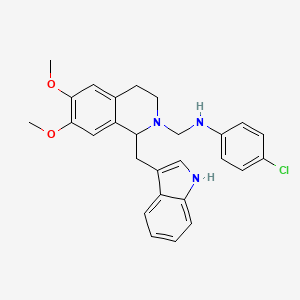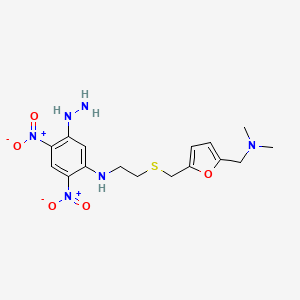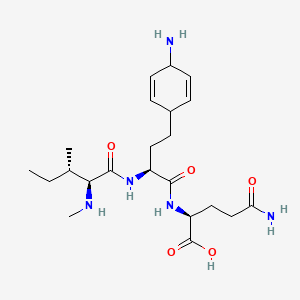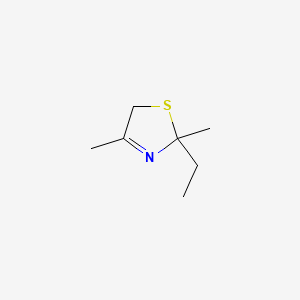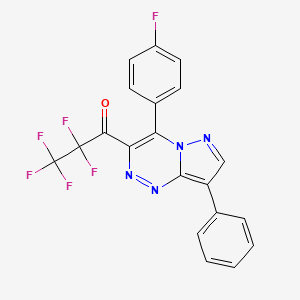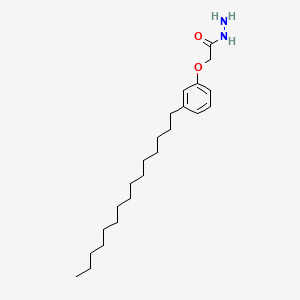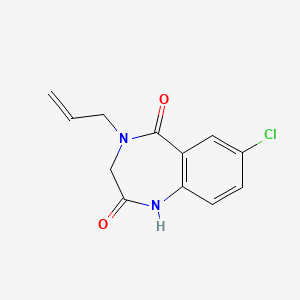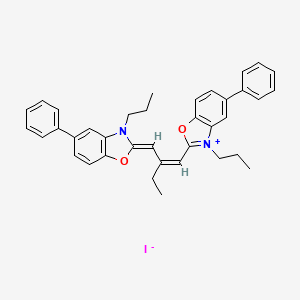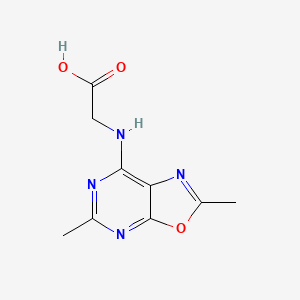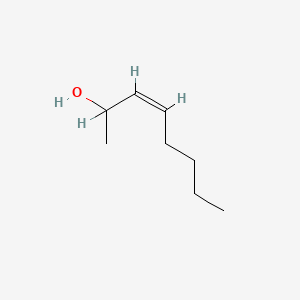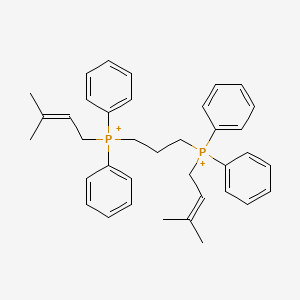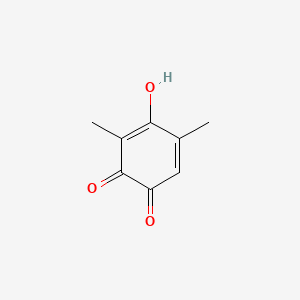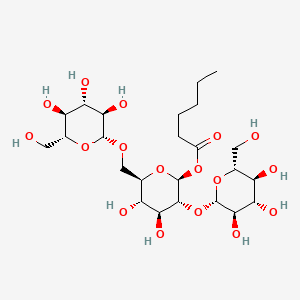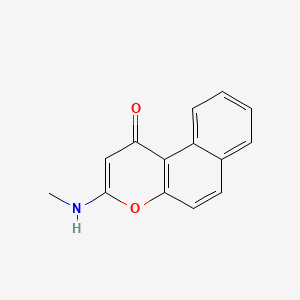
1H-Naphtho(2,1-b)pyran-1-one, 3-(methylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Naphtho(2,1-b)pyran-1-one, 3-(methylamino)- is an organic compound with a complex structure that includes a naphthopyran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Naphtho(2,1-b)pyran-1-one, 3-(methylamino)- typically involves multicomponent reactions. One common method is the condensation of 1-naphthol with aldehydes and oxobenzenepropane derivatives in the presence of a catalyst like BF3.OEt2 under solvent-free conditions . This method is efficient and environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are likely to be employed to ensure sustainability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Naphtho(2,1-b)pyran-1-one, 3-(methylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield naphthopyran derivatives with reduced functional groups.
Applications De Recherche Scientifique
1H-Naphtho(2,1-b)pyran-1-one, 3-(methylamino)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Naphtho(2,1-b)pyran-1-one, 3-(methylamino)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like DNA-PK and topoisomerase II, leading to its anticancer effects . The exact molecular pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1H-Naphtho(2,1-b)pyran-1-one, 3-(dimethylamino)-
- 1H-Naphtho(2,1-b)pyran-1-one, 3-(ethylmethylamino)-
Uniqueness
1H-Naphtho(2,1-b)pyran-1-one, 3-(methylamino)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its methylamino group plays a crucial role in its interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
71510-98-0 |
|---|---|
Formule moléculaire |
C14H11NO2 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
3-(methylamino)benzo[f]chromen-1-one |
InChI |
InChI=1S/C14H11NO2/c1-15-13-8-11(16)14-10-5-3-2-4-9(10)6-7-12(14)17-13/h2-8,15H,1H3 |
Clé InChI |
BRPRXHSBUHXHOX-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=O)C2=C(O1)C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


